WEHI-345 analog

Src kinase RIPK2 kinase inhibitor selectivity

Select the correct Src kinase tool compound: WEHI‑345 analog (CAS 1354825‑62‑9) is the patent‑designated Src inhibitor (Example 71, WO/2012003544A1), structurally distinct from the RIPK2‑targeting parent WEHI‑345. High purity (≥98%) and excellent DMSO solubility (≥30 mg/mL) support reproducible dose‑response assays. Not interchangeable with the Desmethyl analog or parent compound for Src‑focused research. Confirm target specificity—order the authentic Example 71 chemotype.

Molecular Formula C23H25N7O
Molecular Weight 415.501
CAS No. 1354825-62-9
Cat. No. B560109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-345 analog
CAS1354825-62-9
Molecular FormulaC23H25N7O
Molecular Weight415.501
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C
InChIInChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28)
InChIKeyZCZGSEXBXXYQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WEHI-345 Analog (CAS 1354825-62-9): Definition, Patent Provenance, and Comparator Context


WEHI-345 analog (CAS 1354825-62-9, C23H25N7O, MW 415.49) is a synthetic pyrazolo[3,4-d]pyrimidine derivative that serves as the structural analog of the well-characterized RIPK2 kinase inhibitor WEHI-345 [1]. The compound is explicitly defined as Compound Example 71 in patent WO/2012003544A1, where it is disclosed as a Src kinase inhibitor [2]. Vendors report high purity (typically ≥98%, up to 99.47%) and DMSO solubility of ≥30 mg/mL (~72.20 mM) . The critical comparator landscape includes the parent compound WEHI-345 (CAS 1354825-58-3, a RIPK2 inhibitor with IC50 0.13 μM), the Desmethyl-WEHI-345 analog (CAS 1354825-03-8, Example 12 from the same patent), and the highly potent RIPK2 inhibitor GSK583 (IC50 5 nM).

Why Generic Substitution Fails: Structural Determinants and Divergent Target Profiles of WEHI-345 Analog


Generic substitution between WEHI-345 analog and its comparators is scientifically untenable due to distinct structural modifications that confer fundamentally different target engagement and biological application profiles. While the parent WEHI-345 is a selective RIPK2 inhibitor (IC50 0.13 μM, Kd 46 nM) with validated in vivo activity in inflammatory disease models [1], the WEHI-345 analog is specifically disclosed as a Src kinase inhibitor in patent WO/2012003544A1, representing a distinct chemotype from the same pyrazolo[3,4-d]pyrimidine scaffold but with a different intended kinase target [2]. Furthermore, the Desmethyl-WEHI-345 analog (Example 12) differs by the absence of a methyl group, altering both molecular weight (401.46 vs. 415.49) and the reported application context (colon cancer cell growth inhibition) . These structural distinctions preclude interchangeability in experimental workflows.

Quantitative Differentiators: WEHI-345 Analog vs. Comparator Compounds


Target Selectivity and Application Divergence: Src Inhibition vs. RIPK2 Inhibition

The WEHI-345 analog is distinguished from the parent WEHI-345 compound by its annotated target profile. The parent WEHI-345 demonstrates selective RIPK2 inhibition (IC50 0.13 μM in kinase assay, Kd 46 nM) with >200-fold selectivity over RIPK1, RIPK4, and RIPK5 (Kds >10,000 nM) and shows minimal binding across a panel of 95 kinases at 1 μM [1]. In contrast, the WEHI-345 analog is disclosed in patent WO/2012003544A1 specifically as a Src inhibitor, representing a distinct target engagement profile [2].

Src kinase RIPK2 kinase inhibitor selectivity chemical probe differentiation

Molecular Weight and Physicochemical Distinction from Desmethyl Analog

The WEHI-345 analog (CAS 1354825-62-9) differs from the Desmethyl-WEHI-345 analog (CAS 1354825-03-8) by the presence of a methyl group on the pyridine-2-carboxamide moiety. This structural difference results in a molecular weight of 415.49 g/mol for the WEHI-345 analog versus 401.46 g/mol for the Desmethyl analog .

structure-activity relationship SAR molecular weight physicochemical properties

Solubility Profile: DMSO Solubility for In Vitro Assay Preparation

The WEHI-345 analog exhibits high solubility in DMSO, with vendor-reported solubility of ≥30 mg/mL, corresponding to approximately 72.20 mM based on its molecular weight of 415.49 g/mol .

solubility DMSO stock solution preparation in vitro assays

Compound Example Provenance: Specific Reference in Patent Literature

The WEHI-345 analog is specifically cited as Compound Example 71 in patent WO/2012003544A1, distinguishing it from Desmethyl-WEHI-345 analog (Example 12) within the same patent family [1][2].

patent reference compound example WO2012003544A1 chemical synthesis

Best-Fit Research Applications for WEHI-345 Analog (CAS 1354825-62-9) Based on Quantitative Evidence


Src Kinase Pathway Investigation in Oncology

Investigators studying Src kinase-mediated signaling in cancer should select the WEHI-345 analog (CAS 1354825-62-9) rather than the parent WEHI-345 compound. The analog is explicitly disclosed as a Src inhibitor in patent WO/2012003544A1 (Example 71) [1], making it the appropriate tool compound for experiments designed to interrogate Src-dependent proliferation, migration, or survival pathways in tumor cell models. The parent WEHI-345, a selective RIPK2 inhibitor, would confound Src-focused studies due to its distinct target profile [2].

Patent Protocol Replication and Validation Studies

Researchers aiming to reproduce or validate experimental findings described in WO/2012003544A1 must procure the WEHI-345 analog specifically (Example 71) rather than substituting the Desmethyl analog (Example 12) or the parent WEHI-345 compound. The patent distinguishes these compounds by structural definition and example designation [1]. Procurement of the correct CAS 1354825-62-9 ensures experimental fidelity to the disclosed synthetic procedures and biological data associated with Example 71.

Structure-Activity Relationship (SAR) Studies on Pyrazolo[3,4-d]pyrimidine Scaffolds

Medicinal chemistry teams exploring SAR around the pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold should utilize the WEHI-345 analog (MW 415.49, C23H25N7O) as a reference compound for methylated pyridine-2-carboxamide derivatives [1]. This compound can be directly compared to the Desmethyl analog (MW 401.46, C22H23N7O) to evaluate the impact of the methyl group on target binding, cellular potency, and physicochemical properties such as lipophilicity and permeability [2].

Chemical Biology Tool for Src-Dependent Cellular Assays

Investigators requiring a well-characterized small molecule tool to probe Src kinase function in cellular assays may select the WEHI-345 analog based on its high DMSO solubility (≥30 mg/mL, ~72.20 mM) [1][2] and defined patent provenance. The solubility profile supports preparation of concentrated stock solutions for dose-response experiments, while the clear patent reference provides a defined chemical identity that facilitates reproducibility across independent laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for WEHI-345 analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.